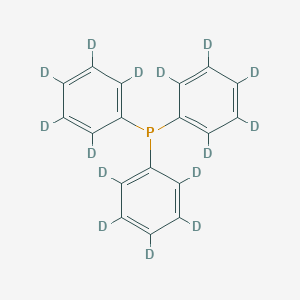

Triphenylphosphine-d15

Overview

Description

Triphenylphosphine-d15 (TPP-d15) is a organophosphorus compound that has been used in a variety of scientific research applications. It is a stable, non-toxic, and non-volatile compound that is used for a range of purposes, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model compound for studying the properties of phosphorus-containing compounds. TPP-d15 has a unique molecular structure that has enabled its use in a variety of scientific research applications.

Scientific Research Applications

Preparation of Thiocyanates and Isothiocyanates : It is used in preparing thiocyanates and isothiocyanates from alcohols, thiols, trimethylsilyl-, and tetrahydropyranyl ethers (Iranpoor, Firouzabadi, & Nowrouzi, 2006).

Study of Coordination Geometries : Triphenylphosphine-d15 complexes are useful for studying coordination geometries around central group 15 elements in diphenyl-arsenium, stibenium, and bismuthenium salts (Kilah et al., 2007).

Analyzing Ligand Binding and Exchange Dynamics : This compound is used for analyzing ligand binding and exchange dynamics in gold nanoparticles (Sharma et al., 2009).

Catalyst in Organic Synthesis : It serves as a catalyst for functional allylation of azoles, resulting in heterocyclic substituted Michael olefins and substituted indolizine-7-carboxylates (Virieux, Guillouzic, & Cristau, 2006).

Designing Silver Nanoclusters : It is used in the design and synthesis of atomically precise, hydride-rich silver nanoclusters (Bootharaju et al., 2016).

Dehydrosilylation of Carboxylic Acids : this compound is an efficient catalyst for the dehydrosilylation of carboxylic acids with silanes, facilitating the preparation of silyl esters (Liu, Zhao, & Thiemann, 2007).

Preparation of Diethyl Phosphonates : It is used for the preparation of various types of diethyl α-bromo, α-iodo, and α-azidophosphonates from diethyl α-hydroxyphosphonates (Firouzabadi, Iranpoor, & Sobhani, 2004).

Synthesis of 2-Aminothiophenes : It acts as a nucleophilic catalyst in the synthesis of 2-aminothiophenes under neutral conditions (Virieux, Guillouzic, & Cristau, 2007).

Application in Organic Synthesis : Polymer-supported triphenylphosphine (PS-TPP) is utilized in organic synthesis for functional group interconversions, heterocycle synthesis, metal complexes, and total synthesis of natural products (Moussa, Judeh, & Ahmed, 2019).

Studying Transition Metal Complexes : It is used to study noncovalent interactions in transition-metal complexes, which account for a significant fraction of the metal-ligand interaction energy (Sieffert & Bühl, 2009).

Mechanism of Action

Target of Action

Triphenylphosphine-d15, also known as Tri(phenyl-d5)phosphine, is a stable isotope with a molecular weight of 277.38 Triphenylphosphine, a related compound, is known to interact with various chemical entities in organic reactions .

Mode of Action

This compound interacts with its targets through a variety of chemical reactions. For instance, it has been employed in a mechanistic study of cis-bis(silylmethyl)platinum(II) complexes . In the context of organic synthesis, triphenylphosphine is known to participate in several name reactions such as the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction . These reactions involve the transfer of phosphorus, which can lead to significant changes in the target molecules.

Biochemical Pathways

Triphenylphosphine is known to participate in various organic reactions that can potentially influence multiple biochemical pathways . For example, in the Mitsunobu Reaction, it is used to invert the stereochemistry of alcohols, which could impact the structure and function of biomolecules .

Result of Action

The compound’s involvement in various organic reactions suggests that it could induce significant molecular transformations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, the compound’s boiling point is 377 °C , indicating that it is stable under normal environmental conditions but can undergo phase change at high temperatures.

Safety and Hazards

Triphenylphosphine-d15 should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Prolonged or repeated exposure should be avoided. It should be stored in a dry, cool, and well-ventilated place .

Relevant Papers

The paper “Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents” discusses the use of triphenylphosphine in organic synthesis and the challenges of separating the resulting triphenylphosphine oxide waste . Another paper, “Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications”, discusses the use of triphenylphosphine-based compounds in the treatment of cancer and neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

Triphenylphosphine-d15 plays a significant role in biochemical reactions. It is often used as a reagent in the Mitsunobu reaction, which is a popular method for inverting the stereochemistry of secondary alcohols . Furthermore, it can be used to facilitate through-space charge transfer excited states, enhancing the intersystem crossing process to boost room temperature phosphorescence performance .

Cellular Effects

This compound can influence various types of cells and cellular processes. It has been found to have a strong binding affinity to the mitochondrial membrane . This allows it to detect or influence processes within the mitochondrial matrix directly . It can also behave as a prodrug, which is activated by release from the Triphenylphosphine group either using an internal or external instruction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can mediate metal-free, intermolecular, reductive amination between nitroarenes and boronic acids at ambient temperature under visible-light irradiation without any photocatalyst . This process involves a wide range of nitroarenes undergoing C-N coupling with aryl-/alkylboronic acids, providing high yields .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the phosphorescence quantum yields and lifetimes of Triphenylphosphine salts can be enhanced simultaneously . This advancement lays the groundwork for developing high-performance organic room temperature phosphorescence materials .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to modulate the disturbance of the tryptophan-kynurenine pathway and inflammatory activation . It also alleviates abnormalities of amino acid metabolism, energy metabolism, lipid metabolism, and gut microbiota-derived metabolites .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It is physicochemically targeted to the mitochondrial matrix using the lipophilic alkyltriphenylphosphonium (TPP) group . Once in the mitochondria, the TPP conjugate can detect or influence processes within the mitochondrial matrix directly .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria due to its strong binding affinity to the mitochondrial membrane . This localization allows it to detect or influence processes within the mitochondrial matrix directly

properties

IUPAC Name |

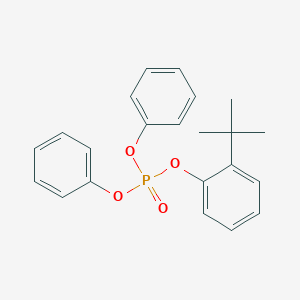

tris(2,3,4,5,6-pentadeuteriophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOQSEWOXXDEQQ-KLHTYYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])P(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452728 | |

| Record name | Triphenylphosphine-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24762-44-5 | |

| Record name | Triphenylphosphine-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24762-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Triphenylphosphine-d15 in phosphorylation reactions, according to the research?

A1: The research paper utilizes this compound-2,2′-dithiodipyridine (PyS)2 as a reagent. While the specific role of the deuterium labeling (d15) is not explicitly discussed, the Triphenylphosphine portion of the molecule plays a crucial role in forming the key intermediate, S,S-di-2-pyridyl methanedithiolophosphonate. This intermediate is generated by reacting methanephosphonic acid with this compound-2,2′-dithiodipyridine (PyS)2 in anhydrous pyridine []. This intermediate is crucial for the subsequent phosphorylation reactions via oxidation-reduction condensation.

Q2: Can you elaborate on the significance of the intermediate formed with this compound-2,2′-dithiodipyridine (PyS)2 in this research?

A2: The intermediate, S,S-di-2-pyridyl methanedithiolophosphonate, is significant for two main reasons. First, its formation is quite rapid under the reaction conditions described in the study []. This rapid formation makes it a valuable intermediate for practical applications of this phosphorylation method. Second, the intermediate exhibits stability in the reaction solution, allowing for its storage and subsequent use in synthesizing various nucleotides []. This stability simplifies the overall synthesis procedure and expands the potential applications of this phosphorylation strategy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)